4-Azido-2,2,6,6-tetramethyl-1-piperidinyloxy
Overview
Description
4-Azido-2,2,6,6-tetramethyl-1-piperidinyloxy is a versatile chemical compound widely used in research and synthesis. It serves as a building block in the preparation of other compounds and is known for its stability and reactivity . The compound has the molecular formula C₉H₁₇N₄O and a molecular weight of 197.26 g/mol .
Mechanism of Action
Target of Action
The primary target of N3-TEMPO is alcohols , specifically primary and secondary alcohols . The compound interacts with these alcohols to facilitate oxidation reactions .
Mode of Action
N3-TEMPO acts as a stable free radical and an oxidizing agent . It interacts with its targets (alcohols) to catalyze their oxidation. The azide group in N3-TEMPO can also participate in click reactions, making it a versatile building block in chemical synthesis .
Biochemical Pathways
The primary biochemical pathway affected by N3-TEMPO is the oxidation of alcohols . In this pathway, N3-TEMPO facilitates the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones .
Result of Action
The result of N3-TEMPO’s action is the conversion of alcohols to carbonyl compounds (aldehydes or ketones) depending on whether the starting material is a primary or secondary alcohol . This transformation is valuable in organic synthesis.
Action Environment
The efficacy and stability of N3-TEMPO can be influenced by various environmental factors. For instance, the presence of a copper catalyst can enhance the compound’s ability to oxidize alcohols . Additionally, the compound is stable and retains its radical character in various solvents, making it a versatile reagent in different reaction conditions .
Preparation Methods
The synthesis of 4-Azido-2,2,6,6-tetramethyl-1-piperidinyloxy involves several steps. One common method starts with 2,2,6,6-tetramethylpiperidine, which undergoes a series of reactions to introduce the azido group. The reaction conditions typically involve the use of azidating agents and specific catalysts to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
4-Azido-2,2,6,6-tetramethyl-1-piperidinyloxy undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Substitution: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like hydrazine . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Azido-2,2,6,6-tetramethyl-1-piperidinyloxy has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Azido-2,2,6,6-tetramethyl-1-piperidinyloxy is unique due to its stability and reactivity. Similar compounds include:
4-Amino-2,2,6,6-tetramethyl-1-piperidinyloxy: Used as an intermediate in the synthesis of other compounds.
4-Acetamido-2,2,6,6-tetramethylpiperidine 1-oxyl: Known for its use in oxidation reactions.
Poly(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl methacrylate): Utilized in lithium rechargeable batteries due to its redox properties.
These compounds share structural similarities but differ in their specific applications and reactivity profiles.
Properties
IUPAC Name |
4-azido-1-hydroxy-2,2,6,6-tetramethylpiperidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4O/c1-8(2)5-7(11-12-10)6-9(3,4)13(8)14/h7,14H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMAVUZUFMNQIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)N=[N+]=[N-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00980010 | |
Record name | 4-Azido-2,2,6,6-tetramethylpiperidin-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00980010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63697-61-0 | |
Record name | NSC300606 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300606 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Azido-2,2,6,6-tetramethylpiperidin-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00980010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
A: The research paper "The relationship between structure and antioxidative activity of piperidine nitroxides" [] investigates various piperidine nitroxides and their ability to scavenge reactive oxygen species (ROS). The study highlights that the nitroxide moiety present in these compounds is essential for their antioxidant activity []. While the exact mechanism is not fully elucidated in this specific paper, it's generally understood that nitroxides can act as both oxidants and reductants, allowing them to interact with a range of ROS.
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